3-Borono-4-fluorobenzohydrazide

描述

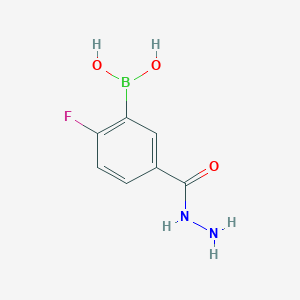

Structure

2D Structure

属性

IUPAC Name |

[2-fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFN2O3/c9-6-2-1-4(7(12)11-10)3-5(6)8(13)14/h1-3,13-14H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVMVAKNYGFECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)NN)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660192 | |

| Record name | [2-Fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-56-2 | |

| Record name | [2-Fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Borono 4 Fluorobenzohydrazide and Analogues

General Synthetic Strategies for Arylboronic Acids

Arylboronic acids are pivotal intermediates in modern organic chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions like the Suzuki coupling. sigmaaldrich.comresearchgate.net Their synthesis is well-established, with several robust methods available for the introduction of a boronic acid group onto an aromatic ring. These compounds, with the general formula R-B(OH)₂, act as Lewis acids and are valued for their stability and functional group tolerance. wikipedia.org

The creation of the carbon-boron (C-B) bond is the key step in synthesizing arylboronic acids. Traditional methods often involve the reaction of organometallic reagents, such as organolithium or Grignard reagents, with boron electrophiles like trialkyl borates. sigmaaldrich.comnih.gov While effective, these methods can be limited by the functional group compatibility of the highly reactive organometallic intermediates. nih.gov

More contemporary and versatile methods have since been developed. The Miyaura borylation, a palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂), is a widely used technique. rsc.orgorganic-chemistry.org This reaction exhibits broad functional group tolerance and yields air-stable boronate esters, which can be subsequently hydrolyzed to the desired boronic acids. sigmaaldrich.com

Recent innovations include transition-metal-free approaches. One such method involves the direct metal-free borylation of diaryliodonium salts with diboron reagents, which proceeds under mild conditions without the need for a catalyst. rsc.org Another metal-free strategy is the base-mediated borylation of organohalides using a silylborane reagent, which shows high tolerance for sterically hindered substrates. nih.gov

| Method | Precursor | Reagent(s) | Catalyst/Conditions | Key Features |

| Grignard/Organolithium | Aryl Halide | Mg or Li, then B(OR)₃ | N/A | Traditional method; limited functional group tolerance. nih.gov |

| Miyaura Borylation | Aryl Halide/Triflate | B₂pin₂ | Pd catalyst (e.g., PdCl₂(dppf)), Base (e.g., Et₃N) | High functional group tolerance; forms stable boronate esters. organic-chemistry.org |

| Metal-Free Borylation | Diaryliodonium Salt | B₂pin₂ | Metal-free, mild conditions | Avoids transition metal catalysts. rsc.org |

| Base-Mediated Borylation | Organohalide | Silylborane, Alkoxide base | Metal-free | Tolerant of steric hindrance. nih.gov |

Electrophilic borylation involves the direct functionalization of a C-H bond on an aromatic ring using a strong boron electrophile. This approach is advantageous as it can bypass the need for pre-functionalized starting materials like aryl halides. wikipedia.org

One powerful method utilizes boron trichloride (B1173362) (BCl₃) for the regioselective C-H borylation of electron-rich or specifically activated arenes. nih.gov For instance, in donor-acceptor type molecules, borylation often occurs at the C-H bond ortho to the directing group. nih.gov The initially formed dichloroboryl group can be easily hydrolyzed to the boronic acid. nih.gov The mechanism for these transformations can involve electrophilic aromatic substitution (SₑAr). rsc.orgrsc.org Research has demonstrated that intramolecular electrophilic C-H borylation is a potent, transition-metal-free method for creating C-B bonds, applicable to a range of (hetero)arenes. rsc.orgrsc.org

| Approach | Borylating Agent | Substrate Type | Key Features |

| Directed Borylation | BCl₃ | Arenes with directing groups (e.g., 4,7-diarylBTZs) | High regioselectivity for the ortho position; forms a BCl₂ intermediate. nih.gov |

| Intramolecular C-H Borylation | Electrophilic boranes (B-X, B-H, B-R) | (Hetero)arenes, Alkenes | Transition-metal-free; proceeds via SₑAr or σ-bond metathesis. rsc.org |

While palladium catalysis dominates many cross-coupling fields, copper-catalyzed reactions have emerged as a powerful and cost-effective alternative for C-B bond formation. alfa-chemistry.com Copper catalysis can be used for the borylation of various halides, including alkyl, alkenyl, and aryl halides, often under mild, room-temperature conditions. rsc.orgnih.gov

The Chan-Lam coupling specifically refers to the copper-catalyzed cross-coupling of an aryl boronic acid with an N-H or O-H containing compound to form C-N or C-O bonds, respectively. organic-chemistry.orgnih.govwikipedia.org While its primary application is not C-B bond formation, the principles of copper-mediated transmetalation are central to related borylation reactions. The general mechanism involves a Cu(II) species, which undergoes transmetalation with the boronic acid, followed by a series of steps potentially involving a Cu(III) intermediate before reductive elimination yields the product. wikipedia.orgnrochemistry.com

In the context of C-B bond synthesis, copper-catalyzed methods often employ a diboron reagent and an aryl halide. These reactions are advantageous for their mild conditions and high functional group compatibility. rsc.orgnih.gov Various copper sources, such as copper(II) acetate, and ligands, including N-heterocyclic carbenes (NHCs), have been successfully employed to facilitate these transformations, even for sterically demanding substrates. organic-chemistry.orgorganic-chemistry.org

| Reaction | Catalyst System | Substrate | Reagent | Conditions |

| Copper-Catalyzed Borylation | Cu catalyst, Ligand (e.g., NHC), Base | Aryl Halide | Diboron reagent (e.g., B₂pin₂) | Often mild, room temperature. nih.govorganic-chemistry.org |

| Copper-Catalyzed Borylation | CuCl, Xantphos | Aryl Halide | Unsymmetrical diboron [(pin)B–B(dan)] | High yield and functional group compatibility. rsc.org |

| Decarboxylative Borylation | Cu(I) precatalyst, Oxidant | (Hetero)aryl Acid | Diboron reagent | Photoinduced, mild conditions, no prefunctionalization of the acid needed. nih.gov |

Synthesis of Fluorinated Benzohydrazides and Hydrazones

The benzohydrazide (B10538) substructure is a key component, serving as a versatile scaffold in medicinal chemistry and materials science. Its synthesis, particularly with fluorine substitution, can be achieved through several reliable routes.

A direct method for preparing a fluorinated benzohydrazide involves the reaction of a corresponding fluorinated ester with hydrazine (B178648) hydrate (B1144303). For example, p-fluorobenzohydrazide can be synthesized in high yield by refluxing ethyl p-fluorobenzoate with hydrazine hydrate in an ethanol (B145695) solution. google.com An alternative strategy for creating fluorinated aromatic cores is the direct fluorination of C-H bonds in carboxylic acids, although this can present challenges. chemrxiv.org More commonly, acyl fluorides, which are relatively stable and highly reactive acylating agents, can be synthesized directly from carboxylic acids using modern deoxyfluorinating reagents like 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF₃). beilstein-journals.orgnih.gov These acyl fluorides can then be reacted with hydrazine to form the hydrazide.

Hydrazides readily undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. organic-chemistry.org This reaction is a cornerstone of dynamic covalent chemistry and is widely used for creating complex molecular architectures. researchgate.net The reaction typically proceeds by nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone. uchile.cl

This transformation is highly efficient and can be performed under mild conditions. For instance, various acylhydrazone derivatives have been synthesized by the simple condensation of a hydrazide with α,β-unsaturated aldehydes. researchgate.net This reaction is fundamental for creating libraries of compounds for various applications, including as profragrances or for mass spectrometry imaging. researchgate.netrsc.org

| Hydrazide Component | Carbonyl Component | Product | Key Features |

| Isonicotinic hydrazide | Salicylaldehyde | Isonicotinoyl-salicylaldehyde hydrazone | Conventional and solvent-free synthesis routes are effective. researchgate.net |

| tert-Butylphenoxyhydrazide | Cinnamaldehyde | Cinnamaldehyde tert-butylphenoxy acylhydrazone | Forms E/Z isomers and cis/trans amide conformers. researchgate.net |

| Girard's Reagent P | Brain metabolites (aldehydes/ketones) | Charged hydrazone derivatives | Used for enhanced detection in MALDI mass spectrometry. rsc.org |

An alternative synthetic route involves forming the C-N bond of the hydrazide moiety from an arylboronic acid precursor. This can be achieved through coupling reactions with hydrazine or its derivatives. While the direct, metal-free primary amination of arylboronic acids to form anilines has been developed, adapting this for hydrazide synthesis requires specific reagents. nih.govrsc.org

Copper-mediated N-arylation offers a viable pathway for coupling arylboronic acids with substituted hydrazines. kirj.ee For example, di- and trisubstituted hydrazines can be successfully arylated using arylboronic acids in the presence of a copper catalyst like copper(II) acetate. kirj.ee The reaction conditions, such as the choice of base and the use of molecular sieves to remove water, can be optimized to improve yields. kirj.ee Another approach involves the copper-catalyzed addition of arylboronic acids to azo compounds, which yields protected arylated hydrazine derivatives with excellent regioselectivity under mild conditions. organic-chemistry.org These protected hydrazines can then be converted to the desired hydrazides.

| Method | Aryl Source | Nitrogen Source | Catalyst/Promoter | Product Type |

| Copper-Mediated Arylation | Arylboronic Acid | Di- and trisubstituted hydrazines | Cu(OAc)₂ | Arylated hydrazines. kirj.ee |

| Copper-Catalyzed Addition | Arylboronic Acid | Di-tert-butyl azodicarboxylate | Copper catalyst | Boc-protected arylated hydrazine. organic-chemistry.org |

| Mild Base-Free Coupling | Arylboronic Acid | Arylsulfonyl hydrazides | Cu(OAc)₂ | Unsymmetrical diaryl sulfones (related coupling). organic-chemistry.org |

| Metal-Free Primary Amination | Arylboronic Acid | Hydroxylamine-derived reagents | Metal-free | Primary arylamines (related transformation). nih.gov |

C-N Coupling Reactions Involving Hydrazides

The formation of a carbon-nitrogen bond is a cornerstone of organic synthesis, and several powerful methods can be adapted for reactions involving hydrazides, including benzohydrazides. These reactions are crucial for synthesizing more complex derivatives where the hydrazide moiety is linked to another aromatic or aliphatic group. Two of the most prominent copper- and palladium-catalyzed reactions are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classical copper-promoted reaction for forming C-N bonds, typically by coupling an aryl halide with an amine, alcohol, or thiol. wikipedia.orgsynarchive.combyjus.com For hydrazides, this would involve the reaction of an aryl halide with the hydrazide nitrogen. Traditional Ullmann conditions are often harsh, requiring high temperatures (frequently over 200°C) and stoichiometric amounts of copper metal in polar aprotic solvents like DMF or nitrobenzene. wikipedia.orgbyjus.com The reaction mechanism is believed to involve the in situ formation of a copper(I) species which then undergoes oxidative addition with the aryl halide, followed by reaction with the nucleophile. byjus.com

The Goldberg reaction , a variation of the Ullmann condensation, specifically describes the copper-catalyzed coupling of anilines and other amides with aryl halides. wikipedia.org Research by Buchwald and others has extended this methodology to the coupling of hydrazides with aryl iodides. organic-chemistry.org These modern adaptations often use soluble copper salts (e.g., CuI) and ligands like phenanthroline to facilitate the reaction under milder conditions than the traditional Ullmann protocol. wikipedia.org

The Buchwald-Hartwig amination has become one of the most versatile and widely used methods for C-N bond formation. organic-chemistry.orgwikipedia.org This palladium-catalyzed cross-coupling reaction joins an amine with an aryl halide or pseudohalide (like a triflate). organic-chemistry.orgwikipedia.org A key advantage is its broad substrate scope and tolerance for various functional groups, operating under significantly milder conditions than the Ullmann reaction. wikipedia.orguwindsor.ca The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. wuxiapptec.com

The choice of ligand is critical for the success of the Buchwald-Hartwig reaction. Early systems used monodentate phosphines, while later "generations" of catalysts employed bulky, electron-rich phosphine (B1218219) ligands (e.g., biarylphosphines like XPhos and SPhos) or bidentate ligands (e.g., BINAP, dppf), which enhance catalyst stability and activity, allowing for the coupling of even less reactive aryl chlorides. wikipedia.orgwuxiapptec.com The reaction is also sensitive to the choice of base, with common options including sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LHMDS), and weaker carbonate bases like Cs₂CO₃ or K₃PO₄ for base-sensitive substrates. uwindsor.cawuxiapptec.com These reactions are typically run in solvents like toluene (B28343) or ethereal solvents such as THF or dioxane. uwindsor.ca

For a substrate like 3-borono-4-fluorobenzohydrazide, these C-N coupling reactions could be used to further functionalize the hydrazide nitrogen, for example, by coupling it with another aryl halide to create a more complex, multi-aryl structure.

Stereoselective and Diastereoselective Syntheses

The introduction of stereocenters into analogues of this compound can be critical for modulating biological activity. Stereoselective and diastereoselective syntheses are designed to control the three-dimensional arrangement of atoms, leading to specific enantiomers or diastereomers.

Stereoselective synthesis of fluorinated compounds is an area of intense research, as the incorporation of fluorine can significantly alter a molecule's pharmacokinetic properties. nih.gov Strategies often involve the use of chiral auxiliaries or catalysts. For instance, the stereoselective synthesis of fluorinated analogues of the pheromone frontalin (B1251666) has been achieved using a chiral sulfinate as the source of chirality, followed by stereoselective epoxidation and a tandem oxidation/ketalization sequence to construct the bicyclic core. wikipedia.org In another example, a stereoselective synthesis of 4′-α-fluoro-methyl carbocyclic nucleoside analogues was accomplished where a key fluorination step established the desired stereochemistry. nih.gov

For boronic acid derivatives, diastereoselective synthesis has been demonstrated in the creation of borylated monosaccharides. An efficient two-step protocol was developed to access a diethanolamine (B148213) (DEA) boronate ester derivative of d-galactose (B84031) with complete diastereoselectivity, utilizing a hydroboration/borane trapping strategy. sci-hub.se The Matteson homologation is another classic method for the stereospecific synthesis of α-aminoboronic acid derivatives, where an α-chloroboronic ester is formed and then undergoes an Sₙ2-type substitution. organic-chemistry.org

Recent advancements have also focused on the enantiospecific conversion of chiral secondary boronic esters into alkylfluorides. acs.org This method uses a boronate complex as a nucleophile with an electrophilic fluorinating agent, achieving high levels of enantiospecificity, particularly when a radical trap is added. acs.org Furthermore, the development of biocatalysis offers new routes; engineered enzymes have been used for the enantioselective amination of racemic alkyl boronic esters to yield enantioenriched alkyl amines. nih.gov

These methodologies could be applied to create chiral analogues of this compound, for instance, by modifying the hydrazide portion with a chiral side chain or by performing stereoselective reactions on derivatives of the aromatic ring.

Convergent and Divergent Synthetic Routes for this compound Derivatives

The construction of a polysubstituted aromatic ring like that in this compound requires careful strategic planning. Both convergent and divergent approaches can be employed to build the core structure and its derivatives, often relying on the principles of orthogonal functionalization and sequential introduction of the key chemical groups.

Strategies for Orthogonal Functionalization of Aromatic Rings

Orthogonal functionalization refers to the stepwise modification of a molecule at different sites, where each reaction step proceeds selectively without affecting other functional groups or protected sites. acs.org This strategy is highly valuable for building complex molecules from simpler scaffolds. For an aromatic ring, this means having multiple "handles" that can be addressed independently.

In the context of a this compound scaffold, the existing fluoro and borono groups, along with a precursor to the hydrazide (like a carboxylic acid or ester), can direct further substitutions. Alternatively, one could start with a di- or tri-halogenated benzene (B151609) derivative and selectively react each halogen. For example, starting with 1-bromo-2-fluoro-4-iodobenzene, one could leverage the differential reactivity of the C-I and C-Br bonds. The more reactive C-I bond could be used in a Suzuki-Miyaura coupling, while the C-Br bond could be used in a subsequent Buchwald-Hartwig amination or another coupling reaction.

Recent research has demonstrated the orthogonal functionalization of oxo-graphene nanoribbons by reacting their rims with hydrazine derivatives and their surfaces with diazonium salts, showcasing a sequential approach to modifying distinct chemical environments. nih.govnih.govresearchgate.netfu-berlin.de While the substrate is different, the principle of using reagents that selectively target specific functional groups is directly applicable to small-molecule synthesis. The ability to introduce functional groups using straightforward, orthogonal reactions is key to creating libraries of diverse compounds from a common building block. acs.org

Sequential Introduction of Borono, Fluoro, and Hydrazide Moieties

The synthesis of this compound itself requires a sequential approach to install the three key functional groups onto the aromatic ring in the correct relationship. The order of these steps is critical and is dictated by the directing effects of the substituents and the compatibility of the functional groups with subsequent reaction conditions.

A plausible synthetic route could begin with a commercially available fluorinated starting material, such as 4-fluoronitrobenzene. This compound can be brominated at the 3-position to yield 3-bromo-4-fluoronitrobenzene. researchgate.net From this intermediate, there are two primary pathways:

Pathway A (Borylation then Reduction/Hydrazide formation): The bromo group can be converted to a boronic acid or ester via a Miyaura borylation or lithium-halogen exchange followed by trapping with a borate (B1201080) ester. The nitro group can then be reduced to an aniline, diazotized, and converted to a carboxyl group (e.g., via Sandmeyer reaction with a cyanide followed by hydrolysis), which is finally converted to the benzohydrazide by reaction with hydrazine.

Pathway B (Carboxylation/Hydrazide formation then Borylation): The bromo group could first be converted to a carboxylic acid ester via palladium-catalyzed carbonylation. This ester is then reacted with hydrazine to form the hydrazide. The resulting 3-nitro-4-fluorobenzohydrazide would then need to be functionalized at the 3-position. This is more challenging due to the positions of the existing groups.

A more direct route might start from a different precursor, such as 2-bromo-1-fluorobenzene. Borylation could install the boronic ester at the 2-position. Subsequent functionalization at the 5-position (para to the fluorine) to introduce the hydrazide moiety would complete the synthesis. General methods for synthesizing benzohydrazides often involve the reaction of a corresponding methyl or ethyl ester with hydrazine hydrate. nih.govnih.govgoogle.com The synthesis of substituted benzoxaboroles, which are related structures, also relies on the sequential introduction of hydroxymethyl and boronic acid groups onto a phenyl ring. organic-chemistry.org

Derivatization and Scaffold Functionalization

Once the core this compound scaffold is synthesized, its properties and utility can be expanded through derivatization, particularly at the boronic acid group.

Formation of Boronate Esters and Related Adducts

Boronic acids are known to readily undergo reversible esterification with diols to form five- or six-membered cyclic boronate esters. vt.edu This transformation is not only a common protection strategy but also a way to modify the compound's physical properties, such as solubility and stability, and to facilitate purification.

Pinacol (B44631) Esters: One of the most common derivatives is the pinacol boronate ester, formed by reacting the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). sigmaaldrich.comsigmaaldrich.com These esters are generally more stable, less polar, and more amenable to chromatographic purification than the free boronic acids. They are widely used in cross-coupling reactions like the Suzuki-Miyaura coupling. sigmaaldrich.com

Diethanolamine (DEA) Esters: Reaction of a boronic acid with diethanolamine (DEA) forms a stable, bicyclic boronate ester, sometimes referred to as a DABO boronate. nih.govresearchgate.net These adducts are often highly crystalline, air-stable solids, which simplifies their handling and purification. nih.govacs.org A significant advantage of DEA boronates is their unique solubility profile; they are typically insoluble in low-to-moderately polar organic solvents but soluble in polar solvents like DMSO or methanol. sci-hub.se This property facilitates a simple and scalable purification process involving precipitation and filtration. sci-hub.seacs.org The DEA group can be readily removed by mild acid hydrolysis to regenerate the free boronic acid. researchgate.netacs.org This two-step deprotection via a DEA intermediate is a mild and efficient method for deprotecting other esters, like the pinacolyl esters. vt.edu

The formation of these esters is crucial for synthetic applications. For example, a process might involve synthesizing a pinacol boronate ester for a coupling reaction, then converting it to a DEA ester for easy purification, and finally hydrolyzing it back to the active boronic acid for a subsequent biological assay. The interconversion between these forms provides significant flexibility in the synthesis and handling of boronic acid-containing compounds. acs.org

Interactive Data Table: Common Boronate Esters for Arylboronic Acids

| Protecting Diol | Ester Name | Typical Formation Conditions | Key Features |

| Pinacol | Pinacol Boronate Ester | Reaction with pinacol, often with removal of water | Stable, good for chromatography, widely used in Suzuki coupling. sigmaaldrich.com |

| Diethanolamine (DEA) | Diethanolamine (DABO) Boronate | Reaction with diethanolamine in an organic solvent (e.g., ether, CH₂Cl₂). nih.govacs.org | Crystalline, air-stable solid; facilitates easy purification by precipitation. sci-hub.seacs.org |

| N-Methyliminodiacetic acid | MIDA Boronate | Heating with MIDA in DMF with azeotropic water removal. nih.gov | Stable protecting group for anhydrous conditions, useful in iterative cross-coupling. |

| Catechol | Catechol Boronate Ester | Reaction with catechol. | One of the earliest types of boronate esters used. sci-hub.se |

Intramolecular Cyclization Pathways

The proximate boronic acid and hydrazide functionalities within the this compound molecule allow for unique intramolecular cyclization reactions, distinct from the formation of iminoboronates with external carbonyl compounds.

One potential pathway is the direct intramolecular condensation between the boronic acid and the hydrazide group. Under dehydrating conditions, it is plausible that the acidic proton of the boronic acid and a proton from the terminal -NH2 of the hydrazide could be eliminated, leading to the formation of a novel five-membered heterocyclic ring containing a B-N-N linkage. This type of cyclization would result in a fused ring system, specifically a benzo[d] thepharmajournal.comchemmethod.comnih.govdiazaborole derivative. The feasibility and stability of such a ring system would be influenced by reaction conditions and the electronic effects of the fluorine substituent.

Furthermore, this compound can serve as a precursor for the synthesis of other heterocyclic systems. For instance, reaction with 1,3-dicarbonyl compounds, such as pentane-2,4-dione, can lead to the formation of pyrazole (B372694) rings through intermolecular cyclization, a known reaction for benzohydrazides. researchgate.net In this case, the 3-borono-4-fluorophenyl moiety would be attached to the pyrazole nitrogen, yielding a (3-borono-4-fluorophenyl)-substituted pyrazole derivative.

Other acid-catalyzed intramolecular cyclizations can also be envisaged. For example, in the presence of a strong acid, transformations analogous to those seen in other complex hydrazides could occur, potentially leading to the formation of various fused heterocyclic systems, although specific pathways for this substrate are not extensively documented. nih.gov

Chemical Reactivity, Reaction Mechanisms, and Structure Activity Relationships

Electrophilicity and Lewis Acidity of the Boron Center in 3-Borono-4-fluorobenzohydrazide

The acidity of an arylboronic acid is a measure of its ability to accept a hydroxide (B78521) ion to form a tetrahedral boronate species. This property is quantified by the pKa value. The introduction of a fluorine atom to the phenyl ring generally increases the Lewis acidity of the boronic acid group due to its strong electron-withdrawing inductive effect. nih.govdntb.gov.ua This effect enhances the electrophilicity of the boron center, making it a stronger Lewis acid.

For phenylboronic acids, the position of the fluorine substituent is critical. A fluorine atom at the para-position, as in 4-fluorophenylboronic acid, results in a pKa of 8.77, which is slightly lower than that of unsubstituted phenylboronic acid (pKa 8.86). nih.gov This is attributed to the competing effects of the electron-withdrawing inductive effect and the electron-donating resonance effect of the fluorine atom. nih.gov In the case of this compound, the fluorine atom is at the 4-position relative to the hydrazide group, and the boronic acid is at the 3-position. The hydrazide group at the meta position to the boronic acid will primarily exert an electron-withdrawing inductive effect, further increasing the acidity of the boronic acid. The pKa of 3-fluorobenzoic acid is 3.86, while that of 4-fluorobenzoic acid is 4.14, illustrating the impact of substituent position on acidity. wikipedia.orgwikipedia.org

Table 1: pKa Values of Selected Fluorinated Phenylboronic and Benzoic Acids

| Compound | pKa |

| Phenylboronic acid | 8.86 nih.gov |

| 4-Fluorophenylboronic acid | 8.77 nih.gov |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 nih.gov |

| Benzoic acid | 4.20 nih.gov |

| 3-Fluorobenzoic acid | 3.86 wikipedia.org |

| 4-Fluorobenzoic acid | 4.14 wikipedia.org |

This table provides context for the expected acidity of this compound by comparing related structures.

The electrophilic boron center of this compound readily interacts with nucleophiles (Lewis bases) to form tetrahedral boronate adducts. nih.govresearchgate.netrsc.org This is a characteristic reaction of boronic acids. Common nucleophiles include hydroxide ions, alkoxides, and amines. The formation of these adducts is a reversible process, and the equilibrium is influenced by the nucleophilicity of the attacking species and the Lewis acidity of the boron center. The increased Lewis acidity due to the fluorine and hydrazide substituents would favor adduct formation. For instance, phosphine-borane adducts have been synthesized and characterized, demonstrating the ability of boranes to form stable complexes with Lewis bases. nih.gov

Reactivity of the Hydrazide Moiety

The hydrazide group (-CONHNH2) is a versatile functional group that exhibits both nucleophilic and acidic/basic properties.

The terminal nitrogen atom of the hydrazide moiety in this compound is nucleophilic due to the presence of a lone pair of electrons. However, the adjacent carbonyl group withdraws electron density, rendering it less nucleophilic than a corresponding hydrazine (B178648). derpharmachemica.com Despite this, the hydrazide can still participate in nucleophilic reactions, most notably condensation reactions with aldehydes and ketones to form hydrazones. labxchange.orglibretexts.orglibretexts.orgyoutube.comwikipedia.org This reaction is a cornerstone of hydrazide chemistry and is widely used in the synthesis of various derivatives. The reaction typically proceeds via nucleophilic attack of the terminal nitrogen on the carbonyl carbon, followed by dehydration.

The hydrolytic stability of this compound is influenced by the pH of the medium, with both the boronic acid and hydrazide moieties being susceptible to hydrolysis under certain conditions.

The hydrolysis of hydrazones, which are formed from hydrazides, is known to be pH-dependent. Generally, hydrazones are stable at neutral pH but can be hydrolyzed under acidic or basic conditions. najah.edunih.govacs.org For instance, some hydrazones are stable at pH 7.4 but susceptible to hydrolysis at pH 2.0 and pH 9.0. researchgate.net The hydrazide linkage itself can also be hydrolyzed, although this is generally a slower process. Enzymes known as hydrazidases can catalyze the hydrolysis of acylhydrazides. nih.gov

The boronic acid group can also undergo protodeboronation, a process where the C-B bond is cleaved and replaced with a C-H bond. This reaction is often catalyzed by acid or base. Fluorinated arylboronic acids, in particular, can be susceptible to hydrodeboronation. nih.gov

The hydrazide moiety has two N-H protons that can be deprotonated under basic conditions. The pKa of the N-H proton adjacent to the carbonyl group is influenced by the electron-withdrawing nature of the acyl group. The deprotonation of benzimidazole (B57391) derivatives has been studied, providing insight into the acid-base equilibria of similar nitrogen-containing heterocycles. researchgate.net

Intramolecular hydrogen bonding can play a significant role in the conformation and reactivity of molecules containing fluorine and N-H or O-H groups. nih.govucla.edunih.govescholarship.orgmdpi.com In this compound, there is a possibility of intramolecular hydrogen bonding between the fluorine atom and the protons of the hydrazide or the boronic acid's hydroxyl groups. Such interactions can influence the molecule's conformation and modulate the acidity and reactivity of the involved functional groups. Studies on fluorinated anilinoquinazolines have demonstrated the existence and characterization of weak NH···F hydrogen bonds. escholarship.org

Role of Fluorine in Enhancing or Modulating Reactivity

The incorporation of a fluorine atom at the C4-position, ortho to the boronic acid, significantly modulates the compound's chemical and pharmacological properties.

The fluorine atom exerts a powerful influence on the electron distribution of the aromatic ring through two opposing effects: the electron-withdrawing inductive effect (-I) and the electron-donating mesomeric or resonance effect (+M). Due to its high electronegativity, fluorine pulls electron density from the benzene (B151609) ring through the sigma (σ) bond framework. This inductive effect deactivates the ring, making it less susceptible to electrophilic aromatic substitution.

Conversely, the lone pairs on the fluorine atom can be delocalized into the π-system of the ring, a resonance effect that donates electron density, particularly to the ortho and para positions. However, for fluorine, the inductive effect is generally considered to dominate its electronic influence on the aromatic ring's reactivity. This net electron withdrawal can increase the acidity of the boronic acid group, making it a stronger Lewis acid. This enhanced acidity can facilitate interactions with nucleophiles, including the active site residues of enzymes.

The fluorine atom plays a crucial role in the metabolic stability of arylboronic acids. A primary metabolic pathway for these compounds is oxidation, often leading to deboronation. The strong carbon-fluorine (C-F) bond can block potential sites of metabolism, particularly those susceptible to cytochrome P450 (CYP) enzyme-mediated oxidation. By replacing a carbon-hydrogen (C-H) bond with a C-F bond, the metabolic stability of the compound is often enhanced, leading to a longer biological half-life.

Furthermore, fluorine substitution can significantly impact the molecule's ability to permeate biological membranes. The lipophilicity of a molecule is a key determinant of its permeability. While fluorine is the most electronegative element, its introduction to an organic molecule often increases lipophilicity. This is sometimes referred to as the "lipophilic hydrogen" effect. This enhanced lipophilicity can improve the compound's passive diffusion across cell membranes, a critical factor for its bioavailability and efficacy.

Mechanistic Insights into Complex Reactions

The reactivity of this compound is complex, involving various reaction pathways depending on the specific conditions and reactants.

Boronic acids are exceptionally versatile intermediates in organic chemistry, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The catalytic cycle for such a transformation involving a compound like this compound would typically involve several key steps:

Oxidative Addition: An active palladium(0) catalyst reacts with an aryl halide or triflate.

Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 4-fluoro-3-hydrazidephenyl group) to the palladium(II) center. The base is crucial for the formation of a more nucleophilic boronate species.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The electronic nature of the 4-fluoro-3-hydrazidephenyl group, influenced by both the fluorine and hydrazide moieties, can affect the rate and efficiency of the transmetalation step.

While boronic acids are well-known for their role in cross-coupling reactions, they can also participate in radical reactions. For instance, arylboronic acids can be converted into aryl radicals under specific photoredox or oxidative conditions. These radicals can then engage in various transformations, including fluorination and alkylation reactions.

In the context of radical fluorination, an aryl radical generated from the boronic acid could react with a fluorine radical source. Similarly, for alkylation, the aryl radical could add to an alkene or react with an alkyl radical source. The presence of the fluorine atom on the ring already influences the electronic properties, which can, in turn, affect the stability and reactivity of the generated aryl radical.

The ortho-positioning of the boronic acid and another functional group can lead to significant intramolecular interactions and neighboring group participation. In the case of this compound, while the boronic acid is at position 3 and the hydrazide at position 1, the potential for intramolecular hydrogen bonding or coordination involving the hydrazide and boronic acid groups exists, especially in certain conformations.

More directly, ortho-substituents can exert steric and electronic effects that influence the reactivity of the boronic acid. For example, an ortho-substituent can facilitate or hinder the approach of reactants to the boron center. In some cases, a neighboring group with a lone pair of electrons, like the nitrogen in a hydrazide, can participate in intramolecular catalysis. This can occur through the formation of a transient intramolecular coordinate bond with the boron atom, which can activate the boronic acid for a subsequent reaction or stabilize a transition state. This phenomenon, known as ortho-boronic acid assistance, can significantly accelerate certain reactions.

Mechanisms of Enzyme-Inhibitor Adduct Formation

The inhibitory activity of this compound is predicated on its ability to form a stable covalent adduct with target enzymes, particularly serine hydrolases. The mechanism of this interaction is primarily dictated by the electrophilic nature of the boron atom and its interaction with a nucleophilic amino acid residue within the enzyme's active site.

The central feature of the adduct formation is the interaction of the boronic acid moiety with a catalytic serine residue, a common feature in the active sites of many proteases and esterases. The lone pair of electrons on the hydroxyl group of the serine side chain initiates a nucleophilic attack on the electron-deficient boron atom of this compound. This interaction leads to a change in the hybridization of the boron atom from a trigonal planar sp² state to a tetrahedral sp³ state. The result is the formation of a stable, covalent tetrahedral adduct between the inhibitor and the enzyme.

The formation of this enzyme-inhibitor complex effectively blocks the active site, preventing the natural substrate from binding and thus inhibiting the enzyme's catalytic activity. The stability of this adduct is a key determinant of the inhibitor's potency and the duration of its inhibitory effect. While often reversible, the covalent nature of the bond can lead to a prolonged, and in some cases, effectively irreversible inhibition under physiological conditions.

The role of the benzohydrazide (B10538) portion of the molecule is primarily in providing a scaffold that correctly orients the boronic acid "warhead" within the enzyme's active site. The specific interactions between the benzohydrazide group and the amino acid residues lining the active site contribute to the binding affinity and selectivity of the inhibitor for its target enzyme. These non-covalent interactions, such as hydrogen bonds and van der Waals forces, are crucial for the initial recognition and positioning of the inhibitor before the covalent bond formation occurs.

While detailed structural data from X-ray crystallography or comprehensive kinetic analyses for adducts of this compound with specific enzymes are not extensively available in the public domain, the proposed mechanism is well-established for other boronic acid-based inhibitors.

Table of Postulated Interactions in Enzyme-Inhibitor Adduct Formation:

| Interacting Moiety (Inhibitor) | Interacting Moiety (Enzyme) | Type of Interaction | Consequence |

| Boronic Acid (Boron atom) | Serine (Hydroxyl group) | Covalent Bond | Formation of a stable tetrahedral adduct, enzyme inhibition. |

| 4-Fluoro group | Enzyme Active Site Pocket | Electronic Effect | Increases Lewis acidity of boron, potentially enhancing inhibition. |

| Benzohydrazide | Enzyme Active Site Residues | Non-covalent (H-bonds, etc.) | Orients inhibitor for optimal covalent interaction, contributes to affinity and selectivity. |

Further research, including detailed structural and mechanistic studies, would be invaluable in fully elucidating the precise interactions and the kinetic and thermodynamic parameters governing the formation of the enzyme-inhibitor adduct for this compound.

Characterization and Computational Modeling of 3 Borono 4 Fluorobenzohydrazide

Advanced Spectroscopic Techniques

Spectroscopic analysis is fundamental to elucidating the structural and electronic characteristics of 3-borono-4-fluorobenzohydrazide.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the hydrazide N-H protons, and the boronic acid O-H protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electron-withdrawing effects of the fluorine and borono groups.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would provide insight into the electronic environment of the benzene (B151609) ring.

¹¹B NMR: Boron-11 NMR is a crucial technique for characterizing boron-containing compounds. The chemical shift of the ¹¹B nucleus would confirm the presence of the boronic acid group and provide information about its coordination environment.

¹⁹F NMR: Fluorine-19 NMR would exhibit a signal corresponding to the fluorine atom on the benzene ring. The chemical shift would be sensitive to the electronic effects of the adjacent borono and benzohydrazide (B10538) moieties.

A related compound, (E)-4-fluoro-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide, has been studied, and its analysis provides a framework for what could be expected for this compound. researchgate.net

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. olemiss.edu These methods are particularly useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding. nih.gov

For this compound, key vibrational bands would be expected for:

N-H stretching and bending vibrations of the hydrazide group.

C=O stretching of the carbonyl group.

B-O stretching of the boronic acid group.

O-H stretching of the boronic acid, which may be broad due to hydrogen bonding.

Aromatic C-H and C-C stretching and bending modes.

C-F stretching vibration.

The presence of hydrogen bonding, both intramolecular and intermolecular, can be inferred from shifts in the vibrational frequencies, particularly the N-H and O-H stretching bands. ias.ac.in Low-wavenumber modes in the Raman spectrum can also provide evidence for the existence of hydrogen bonds. ias.ac.in Studies on similar molecules, such as 3-amino-4-methoxy benzamide, have utilized these techniques to confirm intramolecular hydrogen bonding. ias.ac.in

Table 1: Expected IR and Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H (Hydrazide) | Stretching | 3200-3400 |

| C=O (Amide) | Stretching | 1630-1680 |

| B-O (Boronic Acid) | Stretching | 1300-1400 |

| O-H (Boronic Acid) | Stretching (H-bonded) | 3200-3600 (broad) |

| C-F | Stretching | 1000-1400 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C | Stretching | 1400-1600 |

Note: The exact positions of the vibrational bands can be influenced by the molecular environment and intermolecular interactions.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org The absorption of light promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org For aromatic compounds like this compound, the most common transitions are π → π* transitions within the benzene ring. libretexts.org

The presence of the boronic acid and hydrazide groups can influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). The boronic acid moiety, in particular, can act as a recognition site for saccharides and other diol-containing molecules. Upon binding, the electronic environment of the chromophore can change, leading to a shift in the absorption spectrum. This property forms the basis for the use of arylboronic acids in colorimetric and fluorescent sensors.

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. mdpi.commdpi.com An XRD study of this compound would provide precise bond lengths, bond angles, and torsion angles. researchgate.net

Computational Chemistry and Molecular Modeling

Computational methods are powerful tools for complementing experimental data and providing deeper insights into the properties of molecules.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. nih.govresearchgate.net By performing DFT calculations, one can obtain the optimized molecular geometry of this compound in the gas phase, which can be compared with experimental data from XRD. conicet.gov.arnih.gov

DFT calculations can also provide valuable information about:

Electronic Structure: The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be visualized. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Vibrational Frequencies: Theoretical vibrational spectra (IR and Raman) can be calculated and compared with experimental spectra to aid in the assignment of vibrational modes. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. researchgate.net This is useful for predicting how the molecule will interact with other species.

For instance, DFT calculations on (E)-4-fluoro-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide using the B3LYP functional and 6–311++G(d,p) basis set showed good agreement between the calculated and experimental structural parameters and spectroscopic data. researchgate.net Similar calculations for this compound would provide a robust theoretical framework for understanding its structure and reactivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can elucidate its conformational flexibility, solvation effects, and interactions with biological macromolecules such as enzymes or receptors.

In a typical MD simulation protocol, the compound would be placed in a simulated physiological environment, often a water box with ions to mimic bodily fluids. The system's trajectory is then calculated by integrating Newton's laws of motion for all atoms, governed by a force field (e.g., AMBER, CHARMM). Simulations are typically run for nanoseconds to microseconds to observe significant molecular events. researchgate.net

Key analyses from MD simulations of this compound would include:

Root Mean Square Deviation (RMSD): To assess the stability of the compound's conformation over the simulation time. A stable system is indicated by the convergence of the RMSD value. researchgate.net

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule. For instance, the boronic acid and hydrazide groups might show higher fluctuations, indicating their potential roles in binding or reactivity.

Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds with solvent molecules or with residues in a protein's active site. This is crucial for understanding its solubility and binding affinity.

Radial Distribution Function (RDF): To understand the solvation shell around specific atoms, like the boron or fluorine atoms, providing insights into how the solvent structure is organized around the molecule.

Table 1: Illustrative MD Simulation Parameters for this compound

| Parameter | Value/Setting |

| Force Field | AMBER ff19SB |

| Solvent Model | TIP3P Water |

| System Size | ~50,000 atoms (including solvent) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 200 ns |

| Ensemble | NPT (Isothermal-isobaric) |

Molecular Docking Studies for Ligand-Target Interactions and Biological Activity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For this compound, docking studies are instrumental in predicting its binding affinity and mode of interaction with specific protein targets, thereby suggesting its potential biological activities. researchgate.netasiapharmaceutics.info

The process involves preparing the 3D structure of the ligand (this compound) and the target protein. The boronic acid group is of particular interest as it can form reversible covalent bonds with serine residues in the active sites of many enzymes, a mechanism exploited by several approved drugs. wikipedia.org Docking algorithms then explore various binding poses and score them based on a scoring function, which estimates the binding free energy.

Potential protein targets for this compound could include proteases, kinases, or other enzymes where boronic acids are known to be effective inhibitors. wikipedia.org The results of a docking study would highlight:

Binding Affinity: A numerical score (e.g., in kcal/mol) that estimates the strength of the interaction. Lower values typically indicate stronger binding. wiley-vch.de

Binding Pose: The optimal 3D orientation of the compound within the protein's binding site.

Key Interactions: Identification of specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, or covalent bonds with the ligand. wiley-vch.de

Table 2: Hypothetical Molecular Docking Results for this compound against a Target Protease

| Parameter | Result |

| Docking Score (kcal/mol) | -8.5 |

| Key Hydrogen Bonds | Ser195, Gly193, His57 |

| Covalent Interaction | Boron atom with Ser195 hydroxyl |

| Hydrophobic Interactions | Fluorophenyl ring with Phe41, Trp215 |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.govijcrt.org For a class of compounds including this compound, a QSAR study could be developed to predict the activity of new, unsynthesized analogs. derpharmachemica.com

To build a QSAR model, a dataset of structurally related benzohydrazide derivatives with experimentally determined biological activities (e.g., IC50 values) is required. jppres.com Various molecular descriptors are then calculated for each compound, which can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices. nih.gov

3D: Molecular shape, volume, surface area.

Electronic: Dipole moment, partial charges.

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build an equation that correlates the descriptors with the activity. derpharmachemica.com A robust QSAR model can be used to screen virtual libraries of compounds and prioritize the synthesis of those predicted to be most potent. ijcrt.org

Table 3: Example of Descriptors in a QSAR Model for Benzohydrazide Derivatives

| Descriptor | Type | Correlation with Activity |

| Molecular Weight | 1D | Negative |

| LogP (Lipophilicity) | Physicochemical | Positive |

| Topological Polar Surface Area (TPSA) | 2D | Positive |

| Dipole Moment | Electronic | Negative |

Analysis of Reaction Pathways, Transition States, and Energy Barriers

Computational quantum mechanics can be employed to study the reaction mechanisms involving this compound. This includes analyzing its synthesis, potential metabolic pathways, or its mechanism of covalent inhibition with a target enzyme. Methods like Density Functional Theory (DFT) are often used for these calculations.

For instance, the synthesis of this compound from its precursors, such as 3-borono-4-fluorobenzoic acid, can be modeled. sigmaaldrich.com The calculations can identify the transition state structures for each step of the reaction, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

Similarly, the mechanism of covalent bond formation between the boronic acid group and a serine residue in an enzyme active site can be elucidated. wikipedia.org This would involve modeling the key steps: initial non-covalent binding, formation of a tetrahedral intermediate (boronate complex), and determining the energy barriers for each step. researchgate.net Such studies provide fundamental insights into the compound's reactivity and can guide the design of more effective covalent inhibitors.

Table 4: Illustrative Calculated Energy Barriers for a Proposed Reaction Step of this compound

| Reaction Step | Initial State | Transition State | Final State | Activation Energy (kcal/mol) |

| Nucleophilic Attack | Non-covalent complex | Tetrahedral intermediate formation | Covalent adduct | 15.2 |

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation 3-Borono-4-fluorobenzohydrazide Derivatives

The core structure of this compound offers numerous opportunities for chemical modification to enhance its biological activity, selectivity, and pharmacokinetic properties. Future synthetic efforts are expected to focus on creating diverse libraries of derivatives for comprehensive structure-activity relationship (SAR) studies.

Recent advancements in synthetic methodologies will be instrumental in this endeavor. For instance, the development of techniques for the decarboxylative borylation of carboxylic acids using inexpensive nickel catalysts provides a practical route to transform a wide array of starting materials into boronic acid derivatives. drugdiscoverytrends.com This approach could be adapted to generate novel analogs of this compound with diverse substituents. Furthermore, multicomponent reactions, enabled by technologies like acoustic dispensing, offer a rapid and efficient means to construct large and complex libraries of boronic acid-containing small molecules on a nanomole scale. nih.gov Such high-throughput synthesis will accelerate the discovery of new lead compounds.

The design of these next-generation derivatives will be guided by established principles of medicinal chemistry. For example, the introduction of specific functional groups can modulate the compound's interaction with biological targets. The synthesis of derivatives incorporating moieties like 1,3,4-thiadiazole (B1197879) or nitrothiazole has proven effective in enhancing the antitumor or antibacterial activities of other compound classes and could be a fruitful strategy for this compound. nih.govrsc.org

| Synthetic Strategy | Potential Advantage | Relevant Research |

| Decarboxylative Borylation | Utilizes abundant and inexpensive starting materials. | drugdiscoverytrends.com |

| Multicomponent Reactions | Enables rapid synthesis of diverse compound libraries. | nih.gov |

| Functional Group Modification | Can enhance biological activity and selectivity. | nih.govrsc.orgbiotech-asia.orgresearchgate.net |

In-depth Mechanistic Studies of Biological Interactions and Reactivity in Complex Environments

A thorough understanding of how this compound and its derivatives interact with biological systems at a molecular level is crucial for their rational development. The boronic acid moiety is known to form reversible covalent bonds with diols, a feature that can be exploited for targeting specific biomolecules like carbohydrates and certain amino acid residues in proteins.

Future research should focus on elucidating the precise binding modes of these compounds with their intended biological targets. Boronic acids are recognized as potential transition-state analogues for certain enzymes, such as β-lactamases, making them promising candidates for overcoming antibiotic resistance. nih.gov Investigating their inhibitory mechanisms against such enzymes will be a key area of study.

Moreover, the reactivity of the boronic acid group in complex biological environments needs to be carefully characterized. For instance, the potential for oxygen-mediated oxidation of boron compounds to generate organic radicals, which could contribute to mutagenicity, warrants further investigation. acs.org Understanding these fundamental aspects of their reactivity will be critical for designing safer and more effective therapeutic agents.

Development of Advanced Analytical and Imaging Probes

The inherent properties of the boronic acid group make it an attractive component for the development of sophisticated analytical and imaging tools. The ability of boronic acids to bind to saccharides, particularly sialic acids that are often overexpressed on the surface of cancer cells, can be harnessed for targeted imaging and sensing applications. nih.gov

Future research will likely focus on the design and synthesis of fluorescent probes based on the this compound scaffold. The development of stable four-coordinated benzotriazole-borane compounds with tunable fluorescence emission demonstrates the potential for creating novel imaging agents. researchgate.net By incorporating fluorophores and targeting moieties into the structure, it is possible to create probes that can visualize specific biological processes or cell types.

These probes could be employed for a variety of applications, including the detection of reactive oxygen species (ROS) in the tumor microenvironment or the imaging of specific cell surface glycans. nih.gov The development of such tools will not only advance our understanding of disease pathology but also aid in the development of new diagnostic and therapeutic strategies.

Exploration of Novel Therapeutic Modalities and Delivery Systems

The unique reactivity of the boronic acid functional group opens up possibilities for its use in innovative therapeutic approaches beyond traditional enzyme inhibition. Boronic acid-based compounds have been explored as prodrugs, where the boronic acid acts as a trigger for drug release in response to specific stimuli, such as high levels of reactive oxygen species (ROS) in the tumor microenvironment. nih.gov

A significant area of future research will be the development of advanced drug delivery systems that leverage the properties of this compound. Nanoscaled delivery systems, such as nanoparticles and boron nitride nanotubes, are being investigated to improve the transport and targeting of boron-containing compounds to tumor tissues. nih.govnih.gov Phenylboronic acid-functionalized nanocarriers, for example, have shown promise in specifically targeting sialic acid groups overexpressed on tumor cells. nih.gov

Furthermore, the potential of boron-containing compounds in Boron Neutron Capture Therapy (BNCT) remains an active area of investigation. nih.govnih.gov Designing derivatives of this compound that can be efficiently delivered to and retained in tumor cells would be a significant advancement for this therapeutic modality.

Integration into Multicomponent and Responsive Material Systems

The ability of boronic acids to form reversible covalent bonds with diols makes them ideal building blocks for the creation of dynamic and responsive materials. The self-assembly of boronate esters through the condensation of arylboronic acids with diols can be used to construct complex supramolecular structures. researchgate.net

Future research will explore the integration of this compound and its derivatives into multicomponent systems to create "smart" materials. These materials could be designed to respond to specific stimuli, such as changes in pH or the presence of certain biomolecules. For example, hydrogels cross-linked with boronate esters could be engineered to release a therapeutic agent in response to the high glucose levels found in diabetic patients.

The study of the thermodynamics and kinetics of boronate ester formation is crucial for designing these materials with predictable and controllable properties. researchgate.net The versatility of boronic acid chemistry allows for the creation of a wide range of materials with potential applications in drug delivery, tissue engineering, and diagnostics.

Leveraging Computational Approaches for Rational Design and Discovery

Computational methods are becoming increasingly indispensable in modern drug discovery and materials science. For this compound, computational approaches can be employed to accelerate the design and discovery of new derivatives with desired properties.

Molecular docking and other computational techniques can be used to predict the binding interactions of novel boronic acid derivatives with their biological targets, such as enzymes or receptors. biorxiv.org This allows for the in-silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. Quantum mechanical methods can be utilized to calculate binding free energies and to understand the electronic properties of these molecules, providing insights into their reactivity and stability. biorxiv.org

Furthermore, computational models can aid in the prediction of pharmacokinetic properties and potential toxicity. While current in silico models for predicting mutagenicity of boronic acids have shown limited value, further development in this area is warranted. acs.org The integration of computational design with experimental synthesis and biological evaluation will create a powerful workflow for the rational discovery of next-generation compounds based on the this compound scaffold. researchgate.net

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Borono-4-fluorobenzohydrazide, and how are intermediates characterized?

- Methodology :

- Step 1 : Start with 4-fluorobenzoic acid. Esterify using ethanol and H₂SO₄ to form ethyl 4-fluorobenzoate.

- Step 2 : React with excess hydrazine hydrate to yield 4-fluorobenzohydrazide.

- Step 3 : Introduce the boronic acid group via Suzuki-Miyaura coupling or direct boronation under inert conditions.

- Characterization : Use thin-layer chromatography (TLC) to monitor reactions. Confirm structures via EI-MS for molecular ions and ¹H/¹³C NMR for functional groups (e.g., hydrazide NH₂ signals at δ 4.2–4.5 ppm) .

Q. Which spectroscopic techniques are critical for validating the structure of this compound derivatives?

- Techniques :

- FTIR : Identify carbonyl (C=O, ~1650 cm⁻¹) and B–O bonds (~1340 cm⁻¹).

- NMR : ¹H NMR detects aromatic protons (δ 7.0–8.5 ppm) and hydrazide NH₂ groups. ¹¹B NMR confirms boronate incorporation (δ 10–30 ppm).

- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., intermolecular N–H⋯O interactions) .

Q. What preliminary biological assays are suitable for screening this compound derivatives?

- Assays :

- DPPH Radical Scavenging : Measure IC₅₀ values (µM) to assess antioxidant potential. For example, Compound 4f (IC₅₀ = 25.57 µM) outperforms others in this class .

- Enzyme Inhibition : Test against targets like tyrosinase or acetylcholinesterase using spectrophotometric kinetics.

Advanced Research Questions

Q. How can substituent effects on this compound’s antioxidant activity be systematically optimized?

- Approach :

- SAR Analysis : Compare electron-withdrawing (e.g., –NO₂) vs. donating (–OCH₃) groups on the aromatic ring.

- Data : Derivatives with para-fluoro and ortho-borono groups show enhanced radical scavenging (e.g., 4f vs. inactive 5c) due to resonance stabilization of radicals .

- Table :

| Compound | Substituent | IC₅₀ (µM) |

|---|---|---|

| 4f | 4-F, 3-B(OH)₂ | 25.57 |

| 5c | 3-NO₂ | Inactive |

Q. What computational strategies can predict the nonlinear optical (NLO) properties of this compound crystals?

- Methods :

- DFT Calculations : Use B3LYP/6-311G(d,p) to optimize geometry and calculate hyperpolarizability (β).

- Hirshfeld Analysis : Map intermolecular interactions (e.g., H-bonding, π-stacking) affecting NLO response.

- Experimental Validation : Z-scan technique quantifies third-order susceptibility (χ³). For hydrazide derivatives, χ³ ≈ 10⁻¹² esu has been reported .

Q. How can contradictory bioactivity data between similar derivatives be resolved?

- Strategies :

- Crystallography : Compare crystal packing (e.g., polymorphism affecting solubility).

- Molecular Docking : Simulate binding to antioxidant enzymes (e.g., SOD) to identify steric clashes or electronic mismatches.

- Meta-Analysis : Re-evaluate reaction conditions (e.g., iodine vs. K₂CO₃ in cyclization steps) that may alter regioselectivity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified waste handlers.

- Toxicity Data : Limited chronic toxicity data exist; assume acute hazards and conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) before in vivo work .

Methodological Notes

- Synthesis Optimization : Replace DMSO with greener solvents (e.g., cyclopentyl methyl ether) to improve reaction sustainability.

- Data Reproducibility : Pre-dry hydrazine hydrate over molecular sieves to avoid side reactions.

- Advanced Characterization : Pair NMR with HSQC for unambiguous assignment of boron-coupled protons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。